molecular formula C9H11ClN2O B15069942 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine CAS No. 959957-87-0

1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine

Cat. No.: B15069942
CAS No.: 959957-87-0
M. Wt: 198.65 g/mol
InChI Key: KRFOQOGWOIHCHT-UHFFFAOYSA-N
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Description

1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound features a cyclopropanamine group linked to a chloropyridinyl moiety via an oxymethyl bridge. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine typically involves the reaction of 6-chloropyridin-3-ol with cyclopropanamine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl moiety using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid at room temperature

    Reduction: LiAlH4 in THF at 0°C to room temperature

    Substitution: NaOMe in methanol at reflux temperature

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted pyridinyl derivatives

Scientific Research Applications

1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine
  • 1-(6-Chloropyridin-3-yl)-N-methylmethanamine
  • 1-(6-Chloropyridin-3-yl)-N-ethylmethanamine

Uniqueness

This compound is unique due to its cyclopropanamine group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

CAS No.

959957-87-0

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)oxymethyl]cyclopropan-1-amine

InChI

InChI=1S/C9H11ClN2O/c10-8-2-1-7(5-12-8)13-6-9(11)3-4-9/h1-2,5H,3-4,6,11H2

InChI Key

KRFOQOGWOIHCHT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC2=CN=C(C=C2)Cl)N

Origin of Product

United States

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